N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base to form the triazole ring.
Substitution Reactions: The triazole ring is then subjected to substitution reactions with various aryl halides to introduce the desired substituents.
Amidation: The final step involves the amidation of the triazole-thiadiazine intermediate with the appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include amines or alcohols.
Substitution: Products include substituted triazolothiadiazines with various functional groups.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H24ClN5O2S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5O2S/c1-4-5-18-25-26-22-28(18)27-19(14-7-10-16(30-3)11-8-14)20(31-22)21(29)24-15-9-6-13(2)17(23)12-15/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
SFXKWPXZENMIJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.